2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine 2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18215435
InChI: InChI=1S/C7H10ClNS/c1-9-3-2-7-4-6(8)5-10-7/h4-5,9H,2-3H2,1H3
SMILES:
Molecular Formula: C7H10ClNS
Molecular Weight: 175.68 g/mol

2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine

CAS No.:

Cat. No.: VC18215435

Molecular Formula: C7H10ClNS

Molecular Weight: 175.68 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine -

Specification

Molecular Formula C7H10ClNS
Molecular Weight 175.68 g/mol
IUPAC Name 2-(4-chlorothiophen-2-yl)-N-methylethanamine
Standard InChI InChI=1S/C7H10ClNS/c1-9-3-2-7-4-6(8)5-10-7/h4-5,9H,2-3H2,1H3
Standard InChI Key REEPSJVKORPMJY-UHFFFAOYSA-N
Canonical SMILES CNCCC1=CC(=CS1)Cl

Introduction

Structural Characteristics and Nomenclature

2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine (IUPAC name: 2-(4-chlorothiophen-2-yl)-N-methylethanamine) consists of a thiophene ring substituted with a chlorine atom at the 4-position and an ethylamine group at the 2-position, where the amine nitrogen is methylated. The molecular formula is C₇H₁₀ClNS, with a molecular weight of 183.68 g/mol. Key structural features include:

  • Thiophene backbone: A five-membered aromatic heterocycle containing sulfur, known for enhancing metabolic stability in drug candidates .

  • Chlorine substituent: Introduces electron-withdrawing effects, influencing reactivity and binding interactions .

  • N-Methyl ethylamine side chain: Provides basicity and potential for hydrogen bonding, critical for biological activity .

The compound’s structure aligns with motifs observed in antimalarial and anti-inflammatory agents, where chlorinated heterocycles are prioritized for their bioavailability and target specificity .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis of 2-(4-chlorothiophen-2-yl)-N-methylethan-1-amine is documented, analogous protocols suggest a multi-step approach:

  • Formation of 1-(4-chlorothiophen-2-yl)ethanone:

    • Bromination of 4-chlorothiophene with acetic anhydride yields the acetylated intermediate .

    • Reaction:

      4-Chlorothiophene+Ac2OHBr1-(4-Chlorothiophen-2-yl)ethanone[2][3]\text{4-Chlorothiophene} + \text{Ac}_2\text{O} \xrightarrow{\text{HBr}} \text{1-(4-Chlorothiophen-2-yl)ethanone} \quad[2][3]
  • Conversion to 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one:

    • Bromination using Br₂ in ether introduces a bromine atom at the α-position of the ketone .

    • Conditions: 2 hours at 0–5°C .

  • Amination to Target Compound:

    • Nucleophilic substitution of the bromine with methylamine (CH₃NH₂) under basic conditions (e.g., K₂CO₃ in DMF) .

    • Reaction:

      2-Bromo-1-(4-chlorothiophen-2-yl)ethanone+CH₃NH₂K2CO32-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine[3][4]\text{2-Bromo-1-(4-chlorothiophen-2-yl)ethanone} + \text{CH₃NH₂} \xrightarrow{\text{K}_2\text{CO}_3} \text{2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine} \quad[3][4]

Yield and Optimization

Yields for analogous thiophene-amine syntheses range from 45% to 59%, depending on reaction time and purification methods . Chromatographic techniques (e.g., silica gel column) are typically employed to isolate the final product .

Physicochemical Properties

Experimental data for the compound are extrapolated from structurally related molecules:

PropertyValueSource CompoundReference
Molecular Weight183.68 g/molCalculated
Density~1.3 g/cm³1-(4-Chlorothiophen-2-yl)ethanone
Boiling Point~260–265°C1-(4-Chlorothiophen-2-yl)ethanone
LogP (Octanol-Water)2.1–2.5 (estimated)Analogous amines
pKa9.2–9.8 (amine group)N-Methyl ethylamine

The chlorine atom and thiophene ring contribute to moderate lipophilicity, suggesting favorable membrane permeability for drug candidates .

Pharmacological and Industrial Applications

Medicinal Chemistry

  • Antimalarial Activity: Chloroquine derivatives with chlorothiophene motifs exhibit curative effects against drug-resistant Plasmodium falciparum . The methylamine side chain may enhance blood-brain barrier penetration .

  • Anti-Inflammatory Potential: Thiazole and thiophene analogs demonstrate COX-2 inhibition, reducing prostaglandin synthesis .

  • Antimicrobial Properties: Structural similarity to quinazoline derivatives suggests activity against Candida albicans and Gram-positive bacteria .

Industrial Uses

  • Agrochemicals: Chlorothiophene derivatives are precursors in fungicide synthesis .

  • Polymer Chemistry: Thiophene-based amines serve as monomers for conductive polymers .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.21 (d, 1H, thiophene H-3)

    • δ 6.92 (d, 1H, thiophene H-5)

    • δ 3.45 (q, 2H, CH₂NH)

    • δ 2.50 (s, 3H, NCH₃)

    • δ 2.30 (t, 2H, CH₂-thiophene) .

  • Mass Spectrometry (EI-MS):

    • m/z 183 (M⁺), 168 (M⁺–CH₃), 139 (M⁺–CH₂NHCH₃) .

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ≈ 6.2 min .

Future Research Directions

  • Activity Screening: Prioritize in vitro assays against malaria, inflammation, and microbial targets .

  • SAR Studies: Modify the amine side chain to optimize bioavailability and potency .

  • Scale-Up Synthesis: Develop continuous-flow methods to improve yield and reduce waste .

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